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Compound of Interest

Compound Name: SR0987

Cat. No.: B1681098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic RORγt agonist, SR0987, with

other known modulators of the Retinoic acid receptor-related orphan receptor gamma t

(RORγt). The data presented is compiled from various studies to offer a comprehensive

overview of SR0987's activity and facilitate its evaluation for research and drug development

purposes.

Comparative Analysis of RORγt Modulators
The following table summarizes the quantitative data for SR0987 and other relevant RORγt

modulators. It is important to note that the data is collated from different studies, and direct

comparison of absolute values should be made with caution due to potential variations in

experimental conditions.
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Compound Class Assay Type
Potency
(EC50/IC50)

Key
Findings

Reference

SR0987 Agonist

Gal4-RORγt

Reporter

Assay

~800 nM

(EC50)

Induces

RORγt

transcriptiona

l activity,

increases IL-

17

expression,

and reduces

PD-1

expression.

[1][2]

Chang et al.,

2016

SR1078 Agonist

Gal4-RORγt

Reporter

Assay

Less potent

than SR0987

Precursor to

SR0987,

demonstrates

RORγt

agonist

activity.[1]

Chang et al.,

2016

Desmosterol
Endogenous

Agonist

Gal4-RORγt

Reporter

Assay

Minimal

activity (~2-

fold at 30µM)

Putative

endogenous

ligand with

weak agonist

activity

compared to

synthetic

agonists.[1]

Chang et al.,

2016

Compound 1 Agonist FRET Assay
3.7 µM

(EC50)

Novel N-

sulfonamide

tetrahydroqui

noline

scaffold

agonist.[3]

Zhang et al.,

2018
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SR2211
Inverse

Agonist

Gal4-RORγt

Reporter

Assay

~320 nM

(IC50)

Suppresses

basal RORγt

activity and

IL-17

production.[4]

Kumar et al.,

2011

VTP-43742
Inverse

Agonist

IL-17A

Secretion

Assay

(Human

Th17)

Nanomolar

IC50

Potent

inhibitor of

Th17

differentiation

and IL-17A

production.

Not explicitly

found in

search

GSK805 Antagonist

RORγ

Reporter

Assay

pIC50 = 8.4

Orally active

inhibitor of

RORγt

function and

Th17

differentiation

.[5]

Wang et al.,

2015

BI119 Antagonist

RORγ LBD

Reporter

Assay

260 nM

(IC50)

Selectively

inhibits

RORγt-

mediated

responses.

Not explicitly

found in

search

XY018
Inverse

Agonist

Luciferase

Reporter

Assay

~5 µM (IC50)

Inhibits

RORγ-

dependent

transactivatio

n.[6]

Not explicitly

found in

search

RORγt Signaling Pathway and SR0987's Mechanism
of Action
RORγt is a master transcription factor for the differentiation of T helper 17 (Th17) cells. Upon

binding of an agonist like SR0987, RORγt undergoes a conformational change that promotes
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the recruitment of co-activators. This complex then binds to ROR Response Elements

(ROREs) in the promoter regions of target genes, such as IL17A, leading to their transcription.

The resulting increase in IL-17A production is a hallmark of Th17 cell effector function.

Conversely, inverse agonists stabilize a conformation of RORγt that recruits co-repressors,

leading to the suppression of target gene expression.

A unique feature of SR0987 is its ability to not only increase IL-17 expression but also to

decrease the expression of the immune checkpoint protein PD-1 on T cells.[1][7] This dual

activity suggests a potential for SR0987 to enhance anti-tumor immunity by both promoting a

pro-inflammatory T cell phenotype and alleviating T cell exhaustion.
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RORγt signaling pathway activation by SR0987.

Experimental Protocols
Detailed methodologies for key experiments used to validate SR0987 activity are provided

below.
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RORγt Luciferase Reporter Gene Assay
This cell-based assay is used to quantify the ability of a compound to activate or inhibit the

transcriptional activity of RORγt.

Principle: HEK293T cells are co-transfected with two plasmids: one expressing a fusion protein

of the Gal4 DNA-binding domain (DBD) with the RORγt ligand-binding domain (LBD), and a

second plasmid containing a luciferase reporter gene under the control of a Gal4 upstream

activation sequence (UAS). When an agonist binds to the RORγt-LBD, the Gal4-DBD-RORγt-

LBD fusion protein activates the transcription of the luciferase gene, resulting in a measurable

light signal.

Materials:

HEK293T cells

pBIND vector containing the Gal4-DBD-RORγt-LBD fusion construct

pGL5-luc vector containing the Gal4 UAS-luciferase reporter construct

Transfection reagent (e.g., Lipofectamine)

Cell culture medium (DMEM with 10% FBS)

SR0987 and other test compounds

Luciferase assay reagent

Luminometer

Protocol:

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80%

confluency on the day of transfection.

Transfection: Co-transfect the cells with the Gal4-DBD-RORγt-LBD and Gal4 UAS-luciferase

plasmids using a suitable transfection reagent according to the manufacturer's protocol.
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Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium

containing serial dilutions of SR0987 or other test compounds. Include a vehicle control (e.g.,

DMSO).

Incubation: Incubate the cells for an additional 24 hours.

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer

according to the manufacturer's instructions for the luciferase assay reagent.

Data Analysis: Normalize the luciferase readings to a control for cell viability (e.g., a co-

transfected Renilla luciferase reporter or a separate cell viability assay). Plot the normalized

luciferase activity against the compound concentration and fit the data to a dose-response

curve to determine the EC50 or IC50 value.
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Workflow for the RORγt Luciferase Reporter Gene Assay.
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Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Co-activator Recruitment Assay
This biochemical assay measures the ability of a compound to promote or disrupt the

interaction between the RORγt LBD and a co-activator peptide.

Principle: The RORγt LBD is tagged with a donor fluorophore (e.g., Europium cryptate), and a

co-activator peptide (e.g., SRC1/NCoA-1) is tagged with an acceptor fluorophore (e.g., XL665).

When the co-activator peptide binds to the RORγt LBD, the donor and acceptor fluorophores

are brought into close proximity, allowing for FRET to occur upon excitation of the donor.

Agonists stabilize the active conformation of the RORγt LBD, promoting co-activator binding

and increasing the FRET signal.

Materials:

Recombinant GST-tagged RORγt LBD

Europium cryptate-labeled anti-GST antibody (donor)

XL665-labeled co-activator peptide (acceptor)

Assay buffer

SR0987 and other test compounds

384-well low-volume black assay plates

TR-FRET compatible plate reader

Protocol:

Reagent Preparation: Prepare a solution of GST-RORγt LBD and the Europium-labeled anti-

GST antibody in assay buffer.

Compound Dispensing: Dispense serial dilutions of SR0987 or other test compounds into the

wells of a 384-well plate. Include a vehicle control.

Addition of RORγt: Add the prepared GST-RORγt LBD/antibody solution to each well.
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Addition of Co-activator: Add the XL665-labeled co-activator peptide to each well to initiate

the binding reaction.

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

FRET Measurement: Read the plate on a TR-FRET reader, measuring the emission at two

wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.

Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot this ratio

against the compound concentration and fit the data to a dose-response curve to determine

the EC50 or IC50 value.
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into 384-well plate
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Eu-anti-GST antibody

Add XL665-labeled
Co-activator peptide
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Workflow for the TR-FRET Co-activator Recruitment Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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